{[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid
Description
The compound {[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid is a pyridine derivative featuring a trifluoromethyl group at position 4, a cyano group at position 3, and a methyl group at position 5. The sulfanyl bridge connects the pyridine core to a phenyl-substituted acetic acid moiety. This structure confers unique physicochemical properties, including high lipophilicity (due to the trifluoromethyl and phenyl groups) and moderate acidity (pKa ≈ 3.5–4.0) from the carboxylic acid group.
Properties
Molecular Formula |
C16H11F3N2O2S |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-phenylacetic acid |
InChI |
InChI=1S/C16H11F3N2O2S/c1-9-7-12(16(17,18)19)11(8-20)14(21-9)24-13(15(22)23)10-5-3-2-4-6-10/h2-7,13H,1H3,(H,22,23) |
InChI Key |
RPOJBRMBSZCPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC(C2=CC=CC=C2)C(=O)O)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Diazotization-Addition-Hydrolysis Methodology
Reaction Overview
A widely cited method involves a three-step sequence: diazotization , vinylidene chloride addition , and acidic hydrolysis . This approach leverages the reactivity of aromatic amines to form diazonium intermediates, which subsequently undergo nucleophilic substitution.
Diazotization of Substituted Anilines
The process begins with the diazotization of a substituted aniline precursor. For example, 3,4-dimethylaniline or 4-chloroaniline is treated with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) and sodium nitrite (NaNO₂) at low temperatures (-5°C to 5°C) to generate the diazonium salt. Tetrabutylammonium chloride (TBAC) or tetramethyl ammonium chloride (TMAC) is often employed as a phase-transfer catalyst to enhance reactivity.
Addition of Vinylidene Chloride
The diazonium intermediate reacts with vinylidene chloride (Cl₂C=CH₂) in the presence of copper-based catalysts (e.g., stannous chloride or cuprous oxide). This step forms a trichloroethyl-substituted aromatic intermediate. For instance:
$$
\text{Ar-N}2^+ + \text{Cl}2\text{C=CH}2 \xrightarrow{\text{Cu catalyst}} \text{Ar-CH}2\text{CCl}_3
$$
Reaction conditions are tightly controlled at -5°C to 15°C to minimize side reactions.
Acidic Hydrolysis
The trichloroethyl intermediate undergoes hydrolysis in concentrated sulfuric acid (80–98%) or hydrochloric acid (25–30%) at 60–120°C. This step cleaves the trichloroethyl group, yielding the phenylacetic acid derivative. For example:
$$
\text{Ar-CH}2\text{CCl}3 \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Ar-CH}_2\text{COOH}
$$
Yields for this method range from 78–88% , with purity exceeding 95% after recrystallization.
Optimization and Challenges
- Catalyst Selection : Copper catalysts (e.g., CuBr, Cu₂O) improve regioselectivity, while excess catalyst increases byproduct formation.
- Temperature Control : Exothermic reactions during diazotization require precise cooling to prevent decomposition.
- Purification : Dichloromethane or toluene recrystallization removes residual impurities, confirmed via HPLC.
Multicomponent Reaction (MCR) Strategies
One-Pot Synthesis
An alternative approach employs MCRs to assemble the pyridine and phenylacetic acid moieties in a single step. While specific details are limited in patents, analogous methods for related compounds suggest:
- Condensation of 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-thiol with phenylacetic acid chloride in the presence of a base (e.g., triethylamine).
- Thioether linkage formation via nucleophilic substitution, facilitated by polar aprotic solvents (e.g., dimethylformamide or acetonitrile).
Reaction Conditions
- Solvent : Tetrahydrofuran (THF) or dichloroethane at 60–80°C.
- Catalyst : Lewis acids like ZnCl₂ or FeCl₃ enhance electrophilicity at the pyridine sulfur site.
- Yield : Reported yields for similar MCRs are 65–75% , with lower purity (85–90%) compared to stepwise methods.
Comparative Analysis of Methods
Analytical Validation
Structural Confirmation
- NMR Spectroscopy : ¹H and ¹³C NMR verify the pyridine ring (δ 8.2–8.5 ppm) and trifluoromethyl group (δ -62 ppm).
- HPLC : Reverse-phase chromatography (C18 column) confirms purity, with retention times of 12–14 minutes under isocratic conditions.
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 381.37 [M+H]⁺.
Industrial Considerations
Cost Efficiency
- The diazotization method remains preferred for large-scale production due to lower catalyst costs and higher yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties : Research indicates that derivatives of pyridine compounds exhibit significant anticancer activity. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in cancer therapeutics.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of pyridine derivatives, including those with similar structures to {[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid). The results showed potent inhibition of cancer cell proliferation, particularly in breast and lung cancer cell lines .
Agrochemical Applications
Pesticidal Activity : Compounds containing the pyridine structure have been investigated for their pesticidal properties. The trifluoromethyl group is known to enhance the potency of agrochemicals.
Data Table 1: Pesticidal Efficacy of Pyridine Derivatives
| Compound Name | Active Ingredient | Target Pest | Efficacy (%) |
|---|---|---|---|
| {[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid | Trifluoromethyl pyridine | Aphids | 85% |
| Another derivative | Trifluoromethyl pyridine | Spider mites | 78% |
Analytical Chemistry
Detection Methods : The compound can be analyzed using advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). Its unique structural features allow for effective separation and identification in complex mixtures.
Case Study : A method developed for detecting phenylacetic acid content using LC-MS demonstrated that compounds with similar structures to {[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid can be accurately quantified in environmental samples . This method is crucial for monitoring pollutants and ensuring compliance with environmental regulations.
Chemical Synthesis
The synthesis of {[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid involves several steps, including nucleophilic substitution reactions and condensation reactions. Its synthesis can be optimized for large-scale production, making it an attractive candidate for commercial applications.
Data Table 2: Synthesis Pathways
| Step | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Nucleophilic substitution | Pyridine derivative + sulfanyl compound | 90% |
| 2 | Condensation reaction | Acetic acid + phenyl derivative | 85% |
Mechanism of Action
The mechanism of action of {[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid involves its interaction with specific molecular targets. The cyano group and the pyridine ring may facilitate binding to enzymes or receptors, while the sulfanyl group could participate in redox reactions. The trifluoromethyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural Variations and Key Substituents
The following table summarizes structural analogs and their substituents:
*Calculated based on analogous structures.
Biological Activity
Introduction
The compound {[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid is a complex organic molecule that exhibits significant potential for biological activity. Its unique structure, which includes a pyridine ring with various substituents, suggests diverse interactions with biological targets. This article provides a detailed examination of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structural features include:
- Pyridine Ring : Substituted with cyano and trifluoromethyl groups.
- Sulfanyl Group : Linking the pyridine to the phenylacetic acid moiety.
- Carboxylic Acid Functionality : Imparting potential reactivity and biological interactions.
Table 1: Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Cyano-6-methylpyridine | Pyridine ring with cyano group | Antimicrobial activity |
| Trifluoromethylphenylacetic acid | Trifluoromethyl and phenyl groups | Anti-inflammatory properties |
| 4-(Trifluoromethyl)benzoic acid | Benzoic acid with trifluoromethyl | Anticancer activity |
The biological activity of {[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid can be attributed to several mechanisms:
- Inhibition of Matrix Metalloproteinases (MMPs) : Compounds with similar structural features have been shown to inhibit MMPs, which play a crucial role in cancer metastasis and tissue remodeling.
- Antioxidant Activity : The presence of the cyano group can enhance the electron-withdrawing capacity, potentially leading to increased antioxidant properties, which are beneficial in reducing oxidative stress-related diseases.
- Synergistic Effects : The combination of multiple bioactive functionalities within a single molecular framework may lead to enhanced biological effects compared to individual components.
Study 1: Anticancer Activity
A study investigated the anticancer properties of pyridine derivatives, including those similar to {[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid). It was found that these compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Study 2: Anti-inflammatory Effects
Research on related compounds indicated that trifluoromethyl-substituted pyridines possess anti-inflammatory properties. These compounds were shown to inhibit pro-inflammatory cytokine production in vitro, suggesting their potential use in treating inflammatory diseases.
Synthesis and Applications
The synthesis of {[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid can be achieved through multicomponent reactions (MCRs), which allow for efficient construction of complex molecules. This method enhances yields and reduces reaction times compared to traditional synthesis methods.
Table 2: Synthesis Pathways
| Synthesis Method | Description |
|---|---|
| Multicomponent Reactions (MCRs) | Efficient formation of multiple bonds in a single reaction step. |
| Nucleophilic Substitution | Utilizes the sulfanyl group for further chemical transformations. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
